molecular formula C21H21ClN2O3S2 B2987952 N-(4-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide CAS No. 942001-74-3

N-(4-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2987952
CAS No.: 942001-74-3
M. Wt: 448.98
InChI Key: ZHXFFMYGELWTAE-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a central thiazole ring substituted with a (3,5-dimethoxybenzyl)thio group at the 2-position and an acetamide-linked 4-chlorobenzyl moiety at the 4-position. The compound’s structure integrates a chloro-substituted benzyl group and a dimethoxybenzyl thioether, which may enhance its lipophilicity and binding affinity to biological targets.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S2/c1-26-18-7-15(8-19(10-18)27-2)12-28-21-24-17(13-29-21)9-20(25)23-11-14-3-5-16(22)6-4-14/h3-8,10,13H,9,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXFFMYGELWTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is C18H20ClN3O2S2. Its structure can be represented as follows:

  • Molecular Weight : 385.99 g/mol
  • IUPAC Name : N-(4-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with chlorinated benzyl groups. Specific methods may vary, but the general approach includes:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized from appropriate precursors.
  • Substitution Reaction : The thiazole derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base to form the desired acetamide.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related thiazole compounds. For instance, compounds similar to N-(4-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide have shown significant activity against various fungal strains.

  • Case Study : A study evaluated the antifungal activity of several thiazole derivatives against Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL for potent derivatives, suggesting that modifications in the structure can enhance antifungal efficacy .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction.

  • Research Findings : In vitro studies have demonstrated that certain thiazole compounds can inhibit cell proliferation in breast and lung cancer cell lines. The IC50 values for these compounds were reported between 10 and 50 µM, indicating moderate to high potency .

Biological Activity Summary

Activity TypeTarget Organism/Cell TypeMIC/IC50 (µg/mL or µM)Reference
AntifungalCandida albicans8 - 32
AntifungalAspergillus niger16 - 64
AnticancerBreast Cancer Cell Lines10 - 50
AnticancerLung Cancer Cell Lines15 - 45

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Feasibility : The target compound’s synthesis likely parallels methods for 8c (), but the dimethoxybenzyl thioether may require optimized coupling conditions to improve yield .

Further in vitro assays are needed to validate this .

Toxicity Considerations : Unlike perfluoroalkyl-thio acetamides (), the target compound lacks persistent fluorinated groups, reducing bioaccumulation risks .

Data Tables for Key Comparisons

Table 1: Substituent Impact on Melting Points
Substituent Type (Position) Example Compound Melting Point (°C)
4-Chlorobenzyl (acetamide) 5j () 138–140
2-Chlorobenzyl (acetamide) 8c () 114–116
3,5-Dimethoxybenzyl (thioether) Target Compound Not reported
Table 2: Antitumor Activity of Structural Analogs
Compound ID (Evidence) Core Structure Key Substituents MGI% (Antitumor)
7 () Quinazolinone 4-Chlorophenyl, trimethoxybenzyl 47%
8c () Thiazole 2-Chlorobenzyl, morpholinoethoxy Not reported

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